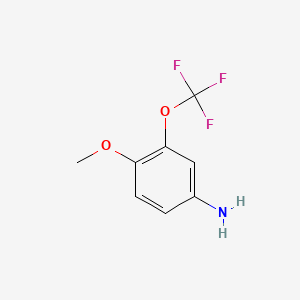

4-Methoxy-3-(trifluoromethoxy)aniline

概要

説明

4-Methoxy-3-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 . It is also known as 4-amino-2-trifluoromethoxyanisole . This compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures, heated to 95°C for 4 hours. Sodium amide is then added, and the temperature is raised to 155°C, with the reaction pressure raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 . The SMILES string is COC1=C(C=C(C=C1)N)OC(F)(F)F .Chemical Reactions Analysis

This compound has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.32 g/mL at 20°C . The boiling point is 73-75°C at 10 mmHg .科学的研究の応用

Understanding Lignin Acidolysis

T. Yokoyama's study delves into the acidolysis of lignin, highlighting the significance of the γ-hydroxymethyl group and confirming the existence of a hydride transfer mechanism in benzyl-cation-type intermediates. This research presents the potential applications of 4-Methoxy-3-(trifluoromethoxy)aniline in lignin acidolysis processes, which could revolutionize biomass conversion technologies and sustainable chemical production. Read more.

Ionic Liquids Phase Behavior

Zoran P. Visak and colleagues explore the phase behavior of ionic liquids with various solutes, including the effects of cation and anion types on solubility. This research indicates the potential of this compound as a solute in designing new ionic liquid mixtures for applications in separation technologies and solvent systems. Read more.

Analgesic Applications of Methoxyflurane

K. Porter and associates review the use of methoxyflurane, a related compound, in pain management, suggesting the relevance of exploring similar methoxy-aniline derivatives for medical applications. Although focusing on methoxyflurane, this context emphasizes the importance of understanding the pharmacological properties of methoxy-substituted anilines. Read more.

Food Safety and Antioxidants

Hongxia Liao, Mengting Zhu, and Yi Chen review the occurrence and mitigation strategies of 4-Hydroxy-2-nonenal (4-HNE) in food products. This research underscores the potential of exploring methoxy-aniline derivatives as antioxidants in food preservation and safety. Read more.

Lignin Oxidation to Aromatic Aldehydes

V. Tarabanko and N. Tarabanko discuss catalytic oxidation of lignins into aromatic aldehydes, emphasizing the efficiency and selectivity of this process. This study suggests potential applications of this compound in the catalytic conversion of lignin, offering insights into sustainable chemical synthesis. Read more.

Safety and Hazards

将来の方向性

4-Methoxy-3-(trifluoromethoxy)aniline is a valuable compound in the field of organic synthesis. It has been used in the synthesis of various compounds, including anticancer agents and antitumor medicaments . It is also a precursor for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

作用機序

Target of Action

It is known that the compound is used in the synthesis of various pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions to interact with its targets. More research is needed to fully understand its interactions and the resulting changes.

Biochemical Pathways

It is used in the synthesis of various pharmaceutical ingredients , suggesting that it may influence a range of biochemical pathways

Result of Action

As it is used in the synthesis of various pharmaceutical ingredients , it is likely to have a range of effects at the molecular and cellular level

生化学分析

Biochemical Properties

4-Methoxy-3-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . The interactions of this compound with these biomolecules can lead to changes in their structural conformation and activity, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular health . These effects suggest that this compound can alter cellular homeostasis and trigger stress responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates and novel Schiff bases . These interactions can result in changes in gene expression and modulation of biochemical pathways, highlighting the compound’s role in regulating molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable at ambient temperatures and can be stored under such conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been reported to be toxic if inhaled, harmful if swallowed, and harmful in contact with skin . These observations highlight the importance of dosage in determining the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of side-group liquid-crystalline polymethacrylates and derivatives of 3-(quinolin-3-yl)acrylates suggests its involvement in complex biochemical reactions . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported through specific transporters and binding proteins, which determine its localization and accumulation within cells. The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.

特性

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHKHUKMTRYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720323 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647855-21-8 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)

![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)

![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)

![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)

![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)

![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)